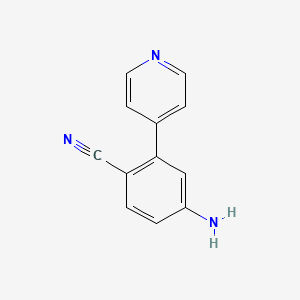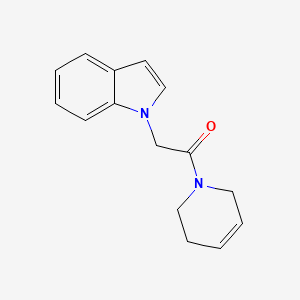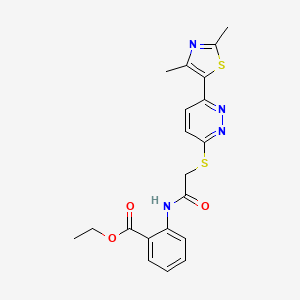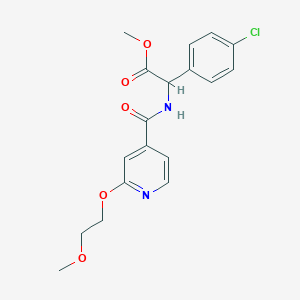![molecular formula C42H36O8P2Ru B2516377 双(二苯基膦基)-4,4'-联苯并二氧杂环戊烯[(R)-(+)-5,5'-]二乙酸合钌(II) CAS No. 373650-12-5](/img/structure/B2516377.png)
双(二苯基膦基)-4,4'-联苯并二氧杂环戊烯[(R)-(+)-5,5'-]二乙酸合钌(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Ru(OAc)2(BINAP) is a chiral phosphine ligand used for enantioselective synthesis with high yield and high enantioselective results . It is also known as Diacetato[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) .
Molecular Structure Analysis
The empirical formula of ®-Ru(OAc)2(BINAP) is C48H38O4P2Ru, and its molecular weight is 841.83 . The SMILES string representation of the molecule isCC(=O)O[Ru]OC(C)=O.c1ccc(cc1)P(c2ccccc2)c3ccc4ccccc4c3-c5c(ccc6ccccc56)P(c7ccccc7)c8ccccc8 . Chemical Reactions Analysis
®-Ru(OAc)2(BINAP) may be used as a catalyst for the asymmetric hydrogenation of 1,1’-disubstituted olefins, such as 1-methyleneindan and 1-methylenetetralins . It can also catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid .Physical and Chemical Properties Analysis
®-Ru(OAc)2(BINAP) is a powder with a brownish color . It should be stored at a temperature of 2-8°C .科学研究应用
生物学应用
钌金属基配合物,如 ,正在迅速成为各种生物学应用的传统考虑对象 。 这些包括抗氧化剂、抗癌和抗菌应用 。 Ru (II) 和 Ru (III) 配合物的八面体键合为它们与生物靶标的结合提供了高度位点选择性的可能性 .
催化
这些配合物也用于催化 。 通过选择合适的缩合醛或酮和伯胺,可以轻松地调节钌席夫碱的立体和电子特征 。 这使得它们在催化应用中非常有效。
功能材料
钌配合物用于功能材料的创建 。 它们的独特特性使它们适用于材料科学中的各种应用。
传感器
这些配合物的另一个应用是传感器 。 操纵这些配合物的立体和电子特征的能力使它们在传感器技术中非常有效。
染料颜料
钌配合物也用作染料颜料 。 它们的独特颜色特性使它们适用于各种染料应用。
胺与醇的N-烷基化
钌(II)配合物是通过借氢/氢自转移(BH/HA)策略实现胺与醇的N-烷基化的关键中间体 。 金属氢化物配合物的反应性调节可以调节醇的脱氢和亚胺的氢化 .
安全和危害
生化分析
Biochemical Properties
The compound Diacetato[®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) is known to interact with various enzymes and biomolecules. It can catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid . The nature of these interactions is primarily catalytic, facilitating the conversion of one molecule into another.
Molecular Mechanism
At the molecular level, Diacetato[®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) exerts its effects through binding interactions with biomolecules and facilitating their conversion into different forms. For example, it can catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid . This involves the addition of hydrogen atoms to the acrylic acid molecule, a process facilitated by the ruthenium(II) complex.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) can be achieved through a two-step process. The first step involves the synthesis of the ligand, followed by the coordination of the ligand with ruthenium(II) acetate.", "Starting Materials": [ "4,4'-BI-1,3-benzodioxole", "Diphenylphosphine", "Ruthenium(II) acetate", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of the ligand", "a. Dissolve 4,4'-BI-1,3-benzodioxole (1.0 g) and Diphenylphosphine (2.0 g) in ethanol (50 mL) and stir for 24 hours at room temperature.", "b. Filter the resulting solution and wash the solid with ethanol.", "c. Dry the solid under vacuum to obtain the ligand as a white powder.", "Step 2: Coordination of the ligand with ruthenium(II) acetate", "a. Dissolve the ligand (0.5 g) and Ruthenium(II) acetate (0.5 g) in acetic acid (20 mL) and stir for 24 hours at room temperature.", "b. Filter the resulting solution and wash the solid with acetic acid.", "c. Dry the solid under vacuum to obtain Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) as a yellow powder." ] } | |
CAS 编号 |
373650-12-5 |
分子式 |
C42H36O8P2Ru |
分子量 |
831.7 g/mol |
IUPAC 名称 |
acetic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;ruthenium |
InChI |
InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4); |
InChI 键 |
OISNHBFITMBIMI-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
规范 SMILES |
CC(=O)O.CC(=O)O.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2516297.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2516298.png)
![2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2516301.png)


![1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2516306.png)
![3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone](/img/structure/B2516307.png)


![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2516314.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)

![3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B2516317.png)
